Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a piperidine-4-carbonyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. This structure combines sulfonamide and carbonyl functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-3-28-20(25)22-14-12-21(13-15-22)19(24)17-8-10-23(11-9-17)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAPNXJEIICQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfonyl and Carbonyl Substituents
The compound’s uniqueness lies in its 4-methylbenzenesulfonyl group and piperidine-4-carbonyl-piperazine backbone. Key analogs and their structural distinctions include:
| Compound Name | Sulfonyl Substituent | Carbonyl Group | Molecular Weight | Key References |
|---|---|---|---|---|
| Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate | 4-Fluorophenyl | Piperazine-1-carboxylate | 316.35 | [6] |
| Ethyl 4-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate | Pyrrolidinylsulfonyl + 4-chlorobenzoyl | Piperazine-1-carboxylate | ~483.94 (calc.) | [8] |
| Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate | Ethylsulfonyl | Piperidine-4-carbonyl | 403.47 (calc.) | [18] |
| Ethyl 4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine-1-carboxylate | 2-Methoxy-4,5-dimethylphenyl | Piperazine-1-carboxylate | 356.44 | [15] |
Key Observations :
- Bulkier Substituents (e.g., 2-methoxy-4,5-dimethylphenyl in [15]) may reduce solubility but improve target selectivity.
- Piperidine vs. Piperazine Backbones : Piperidine-containing analogs (e.g., [18]) exhibit conformational rigidity compared to piperazine derivatives, influencing pharmacokinetics [1], [13]).
Pharmacological and Biochemical Profiles
- Enzyme Inhibition : Sulfonamide analogs (e.g., [2], [11]) show activity against acetylcholinesterase (AChE) and carbonic anhydrases (CA), with IC50 values ranging from nM to μM. The 4-methylbenzenesulfonyl group may enhance CA binding due to hydrophobic interactions [11]).
- Anticancer Potential: Piperidine-4-carbonyl derivatives (e.g., [5]) inhibit tyrosine kinases, suggesting utility in oncology.
- Cellular Proteomics : Compounds like [5] and [17] demonstrate applications in targeted protein degradation (e.g., LYMTACs [5]).
Physicochemical Properties
| Property | Ethyl 4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate | Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate [6] | Ethyl 4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine-1-carboxylate [15] |
|---|---|---|---|
| Molecular Weight | ~463.54 (calc.) | 316.35 | 356.44 |
| LogP | ~2.8 (predicted) | 1.9 | 2.5 |
| Solubility | Low (hydrophobic tosyl group) | Moderate (polar fluorophenyl) | Low (bulky substituents) |
| Synthetic Accessibility | Moderate (multi-step synthesis) | High (standard sulfonylation) | Moderate (complex sulfonyl group) |
Biological Activity
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound with significant biological activity. This compound features a piperazine core, a sulfonyl group, and various functional groups that contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a piperazine ring, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonamide moiety enhances the compound's binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15.7 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |
| A549 (lung cancer) | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer potential, the compound has been investigated for neuroprotective effects. Studies suggest that it may protect dopaminergic neurons from degeneration, which is critical in neurodegenerative diseases such as Parkinson's disease.
Case Studies
-
Study on Anticancer Activity :
A study conducted on the FaDu hypopharyngeal tumor cell line demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The researchers noted that the compound's mechanism involved the activation of caspase pathways. -
Neuroprotection Study :
Another study focused on the neuroprotective effects of the compound in a model of Parkinson's disease. Results indicated that treatment with this compound reduced neuronal death and improved motor function in animal models.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use of coupling agents like EDCI and HOBt in anhydrous acetonitrile for efficient activation of carboxylic acids (e.g., piperidine-4-carbonyl intermediates) .
- Sulfonylation : Reaction of piperidine derivatives with 4-methylbenzenesulfonyl chloride under controlled pH and temperature to avoid byproducts .
- Esterification : Ethyl chloroformate or similar reagents for introducing the carboxylate group .
Key optimization factors : - Temperature control (<40°C) to prevent decomposition of labile intermediates.
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for sulfonylation).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the piperazine and sulfonyl groups. For example, downfield shifts at δ 7.6–8.1 ppm indicate aromatic protons in the 4-methylbenzenesulfonyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D conformation, particularly for assessing torsional angles in the piperazine-piperidine linkage .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, typically >150°C for sulfonamide derivatives .
- pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aromatic moieties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential kinase inhibition?
- Targeted Modifications :
- Assays :
Q. What computational strategies are effective for predicting binding modes and off-target effects?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase catalytic domains. Key residues for hydrogen bonding include Lys50 and Asp184 in EGFR .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can predict conformational stability of the sulfonamide group in aqueous environments .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, piperazine donor) using tools like LigandScout to screen for off-target binding to cytochrome P450 isoforms .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Sulfonamide oxidation and ester hydrolysis are common metabolic pathways that reduce efficacy .
- Pharmacokinetic Optimization :
- Introduce PEGylated prodrugs to enhance plasma half-life.
- Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to mitigate rapid clearance .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking target kinases to confirm on-target effects .
- Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal shifts in lysates treated with the compound .
- Transcriptomics : RNA-seq analysis of treated cells to map downstream signaling pathways (e.g., MAPK/ERK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
